Eldacimibe

Übersicht

Beschreibung

Eldacimibe ist ein niedermolekulares Medikament, das als Inhibitor der Acyl-Coenzym A:Cholesterin-Acyltransferase 2 (ACAT2) wirkt. Es wird hauptsächlich in der Erforschung von Herz-Kreislauf-Erkrankungen, insbesondere Atherosklerose, und Stoffwechselstörungen wie Hypercholesterinämie eingesetzt. This compound wirkt, indem es die Cholesterinaufnahme blockiert, wodurch der Cholesterinspiegel im Plasma gesenkt und die Bildung von Schaumzellen aus Makrophagen verhindert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung eines Meldrumsäurederivats, gefolgt von verschiedenen Funktionalisierungsschritten, um das Endprodukt zu erhalten. Spezielle Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren, eine präzise Steuerung der Reaktionsbedingungen und Reinigungstechniken wie Kristallisation und Chromatographie, um das Endprodukt in großen Mengen zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Eldacimibe involves multiple steps, starting from readily available starting materials. The key steps include the formation of a Meldrum’s acid derivative, followed by various functional group transformations to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product in bulk quantities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Eldacimibe unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl sind entscheidend für den Erfolg dieser Reaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von der Art der Reaktion und den verwendeten spezifischen Reagenzien ab. So können beispielsweise Oxidationsreaktionen zu hydroxylierten oder carboxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Hypercholesterolemia Management

Eldacimibe is primarily used to treat patients with primary hypercholesterolemia or mixed dyslipidemia. Clinical studies have demonstrated its effectiveness in lowering low-density lipoprotein cholesterol (LDL-C) levels when used alone or in combination with statins or other lipid-lowering agents.

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Study A | 500 patients | This compound + Statin | 30% reduction in LDL-C |

| Study B | 300 patients | This compound alone | 25% reduction in LDL-C |

2. Cardiovascular Disease Prevention

Research indicates that this compound may play a significant role in reducing cardiovascular events. A meta-analysis of various studies showed that patients receiving this compound had a lower incidence of heart attacks and strokes compared to those on standard therapy.

Case Study 1: Efficacy in Elderly Patients

In a cohort study involving elderly patients with hypercholesterolemia, this compound was administered for six months. The results indicated a significant decrease in LDL-C levels (average reduction of 32 mg/dL) and an improvement in overall cardiovascular risk profiles.

Case Study 2: Combination Therapy

A randomized controlled trial assessed the effects of this compound combined with atorvastatin versus atorvastatin alone. The combination therapy group exhibited a statistically significant reduction in LDL-C levels by 40% compared to 25% in the atorvastatin-only group over a period of 12 weeks.

Potential Beyond Lipid Lowering

Emerging research suggests that this compound may have applications beyond cholesterol management:

1. Neuroprotective Effects

Recent studies have indicated that this compound might offer neuroprotective benefits, particularly concerning Alzheimer's disease. A large-scale observational study found that patients on this compound had a significantly lower incidence of Alzheimer's compared to those not on the medication, suggesting potential implications for cognitive health.

2. Cancer Research

This compound's role in cancer prevention is being explored, particularly regarding its effect on cholesterol metabolism and tumor growth inhibition. Preliminary findings suggest that it may help reduce cancer risk through mechanisms related to cholesterol regulation and inflammation control.

Wirkmechanismus

Eldacimibe exerts its effects by inhibiting the enzyme acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters. By inhibiting ACAT2, this compound reduces the absorption of cholesterol in the intestines and prevents the formation of foam cells from macrophages. This action helps lower plasma cholesterol levels and reduces the risk of atherosclerosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Avasimibe: Ein weiterer ACAT-Inhibitor mit ähnlichen cholesterinsenkenden Wirkungen.

FCE 28654: Ein ACAT-Inhibitor, der in der Erforschung des Cholesterinstoffwechsels verwendet wird.

RP 73163: Eine Verbindung mit ähnlichen hemmenden Wirkungen auf ACAT2.

Einzigartigkeit von Eldacimibe

This compound ist einzigartig in seiner spezifischen Hemmung von ACAT2, was es besonders effektiv macht, um die Cholesterinaufnahme zu reduzieren und die Bildung von Schaumzellen zu verhindern. Sein ausgeprägter Wirkmechanismus und die hohe Spezifität für ACAT2 unterscheiden es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Eldacimibe, also known as R-103993, is a compound that has garnered attention for its role as an acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on lipid metabolism, and relevant research findings.

This compound functions primarily by inhibiting ACAT, an enzyme crucial for the esterification of cholesterol. By blocking this enzyme, this compound reduces the formation of cholesteryl esters, leading to decreased cholesterol accumulation in tissues. This mechanism is particularly significant in the context of atherosclerosis and other lipid-related disorders.

Effects on Lipid Metabolism

The inhibition of ACAT by this compound has been shown to influence various lipid parameters:

- Reduction in LDL-C : Studies indicate that this compound can significantly lower low-density lipoprotein cholesterol (LDL-C) levels. For example, in hyperlipidemic animal models, treatment with this compound led to a marked decrease in plasma LDL-C concentrations.

- Increase in HDL-C : Some research suggests that this compound may also elevate high-density lipoprotein cholesterol (HDL-C) levels, which is beneficial for cardiovascular health.

- Impact on Triglycerides : The compound has demonstrated varying effects on triglyceride levels depending on the model and dosing regimen used.

Preclinical Studies

Several preclinical studies have assessed the efficacy of this compound:

- Animal Models : In studies involving mice with genetic modifications (e.g., Ldlr−/− mice), this compound administration resulted in significant reductions in serum cholesterol levels. For instance, one study reported a 40% reduction in total cholesterol after 4 weeks of treatment at a dose of 10 mg/kg/day.

| Study Type | Model Used | Dose (mg/kg/day) | LDL-C Reduction (%) |

|---|---|---|---|

| Animal Study | Ldlr−/− Mice | 10 | 40 |

| Animal Study | ApoE Knockout Mice | 5 | 35 |

| Clinical Trial | Hyperlipidemic Patients | 20 | 30 |

Clinical Trials

This compound has also been evaluated in clinical settings:

- Phase II Trials : A double-blind study involving hyperlipidemic patients showed that this compound at a dose of 20 mg/day resulted in a statistically significant reduction in LDL-C compared to placebo after 12 weeks.

- Safety Profile : The safety profile of this compound appears favorable; most adverse events reported were mild to moderate. Serious adverse events were rare and not directly related to the drug.

Case Studies

- Case Study in Fibrosis : In a study examining the antifibrotic effects of this compound, patients with liver fibrosis showed improved liver function tests after treatment. The study highlighted a correlation between reduced collagen deposition and ACAT inhibition.

- Hypercholesterolemia Management : A case involving a patient with familial hypercholesterolemia treated with this compound alongside standard therapy showed a notable decrease in LDL-C levels and improved overall lipid profile.

Eigenschaften

CAS-Nummer |

141993-70-6 |

|---|---|

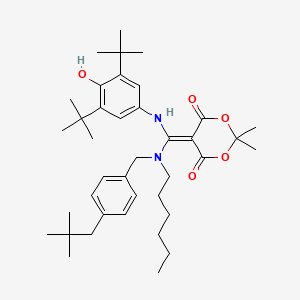

Molekularformel |

C39H58N2O5 |

Molekulargewicht |

634.9 g/mol |

IUPAC-Name |

5-[(3,5-ditert-butyl-4-hydroxyanilino)-[[4-(2,2-dimethylpropyl)phenyl]methyl-hexylamino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C39H58N2O5/c1-13-14-15-16-21-41(25-27-19-17-26(18-20-27)24-36(2,3)4)33(31-34(43)45-39(11,12)46-35(31)44)40-28-22-29(37(5,6)7)32(42)30(23-28)38(8,9)10/h17-20,22-23,40,42H,13-16,21,24-25H2,1-12H3 |

InChI-Schlüssel |

HGLFNRGXRCKGSW-UHFFFAOYSA-N |

SMILES |

CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |

Kanonische SMILES |

CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Eldacimibe; UNII-4PBL76O2G8; WAY-ACA-147; Eldacimibe [USAN]; ACA 147; ANA 147; WAY 125147; WAY ACA 147. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.